Cas no 339112-74-2 (2-(2-Methoxypyridin-3-yl)-1,3-benzothiazole)

2-(2-Methoxypyridin-3-yl)-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core linked to a 2-methoxypyridine moiety. This structure combines the electron-rich properties of the benzothiazole ring with the versatile reactivity of the methoxypyridine group, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound exhibits potential as a building block for developing bioactive molecules, particularly in medicinal chemistry, due to its ability to participate in various coupling reactions and serve as a ligand in metal-catalyzed processes. Its unique electronic properties also make it suitable for applications in materials science, such as fluorescent probes or optoelectronic materials. The methoxy group enhances solubility and modulates electronic effects, while the nitrogen-rich framework offers opportunities for further functionalization.
2-(2-Methoxypyridin-3-yl)-1,3-benzothiazole structure
339112-74-2 structure
Product Name:2-(2-Methoxypyridin-3-yl)-1,3-benzothiazole
CAS No:339112-74-2
MF:C13H10N2OS
MW:242.296301364899
MDL:MFCD00243540
CID:5214437
Update Time:2026-03-06

2-(2-Methoxypyridin-3-yl)-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • 2-(2-METHOXY-3-PYRIDINYL)-1,3-BENZOTHIAZOLE
    • 3-(1,3-BENZOTHIAZOL-2-YL)-2-PYRIDINYL METHYL ETHER
    • 2-(2-methoxypyridin-3-yl)-1,3-benzothiazole
    • Benzothiazole, 2-(2-methoxy-3-pyridinyl)-
    • 2-(2-Methoxy-3-pyridinyl)-1,3-benzo[d]thiazole
    • 2-(2-methoxypyridin-3-yl)benzo[d]thiazole
    • 2-(2-Methoxypyridin-3-yl)-1,3-benzothiazole
    • MDL: MFCD00243540
    • Inchi: 1S/C13H10N2OS/c1-16-12-9(5-4-8-14-12)13-15-10-6-2-3-7-11(10)17-13/h2-8H,1H3
    • InChI Key: YYEVLSRGJATXHL-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2N=C1C1=CC=CN=C1OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 264
  • XLogP3: 3.5
  • Topological Polar Surface Area: 63.2

2-(2-Methoxypyridin-3-yl)-1,3-benzothiazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB301175-100 mg
2-(2-Methoxy-3-pyridinyl)-1,3-benzothiazole; .
339112-74-2
100mg
€221.50 2023-04-26
abcr
AB301175-100mg
2-(2-Methoxy-3-pyridinyl)-1,3-benzothiazole; .
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Key Organics Ltd
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Key Organics Ltd
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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2-(2-Methoxypyridin-3-yl)benzo[d]thiazole
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2-(2-Methoxypyridin-3-yl)-1,3-benzothiazole Suppliers

Amadis Chemical Company Limited
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(CAS:339112-74-2)2-(2-Methoxypyridin-3-yl)-1,3-benzothiazole
Order Number:A1020943
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:25
Price ($):315.0
Email:sales@amadischem.com

2-(2-Methoxypyridin-3-yl)-1,3-benzothiazole Related Literature

Additional information on 2-(2-Methoxypyridin-3-yl)-1,3-benzothiazole

2-(2-Methoxypyridin-3-yl)-1,3-Benzothiazole: A Promising Compound with Broad Applications in Biomedical Research

2-(2-Methoxypyridin-3-yl)-1,3-Benzothiazole (CAS No. 339112-74-2) is a multifunctional heterocyclic compound that has garnered significant attention in recent years due to its unique molecular structure and diverse biological activities. This compound belongs to the class of benzothiazole derivatives, which are known for their wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The 2-(2-Methoxypyridin-3-yl)-1,3-Benzothiazole molecule features a benzothiazole ring fused with a pyridine ring containing a methoxy substituent, creating a complex scaffold with potential for multiple interactions with biological targets.

Recent studies have highlighted the importance of 2-(2-Methoxypyridin-3-yl)-1,3-Benzothiazole in modulating cellular signaling pathways. A 2023 publication in Journal of Medicinal Chemistry demonstrated that this compound exhibits selective inhibition of the PI3K/AKT/mTOR pathway, which is implicated in various cancers. The 2-(2-Methoxypyridin-3-yl)-1,3-Benzothiazole molecule's ability to disrupt this pathway suggests its potential as a therapeutic agent for oncology applications. The structural features of 2-(2-Methoxypyridin-3-yl)-1,3-Benzothiazole likely contribute to its high affinity for the target proteins, as evidenced by molecular docking simulations that revealed favorable binding interactions.

The 2-(2-Methoxypyridin-3-yl)-1,3-Benzothiazole scaffold is also being explored for its antimicrobial properties. A 2022 study published in Antimicrobial Agents and Chemotherapy reported that this compound displays potent activity against multidrug-resistant bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism of action involves the disruption of bacterial cell membrane integrity and inhibition of essential metabolic enzymes. These findings highlight the potential of 2-(2-Methoxypyridin-3-yl)-1,3-Benzothiazole as a candidate for developing novel antibiotics in the face of increasing antimicrobial resistance.

Advances in synthetic chemistry have enabled the efficient preparation of 2-(2-Methoxypyridin-3-yl)-1,3-Benzothiazole through various methodologies. A 2023 article in Organic & Biomolecular Chemistry described a one-pot synthesis route that utilizes microwave-assisted conditions to improve reaction efficiency and reduce byproduct formation. This synthetic approach is particularly relevant for large-scale production and pharmaceutical development. The optimization of reaction parameters, such as temperature and solvent choice, has been critical in achieving high yields of the target compound.

The pharmacokinetic profile of 2-(2-Methoxypyridin-3-yl)-1,3-Benzothiazole is an area of active investigation. A 2023 preclinical study published in Drug Metabolism and Disposition evaluated the oral bioavailability and metabolic stability of this compound in rodent models. The results indicated that 2-(2-Methoxypyridin-3-yl)-1,3-Benzothiazole exhibits moderate oral bioavailability, with the majority of the compound being metabolized through oxidative pathways in the liver. These findings are crucial for the development of formulations that enhance drug delivery and minimize systemic side effects.

Recent research has also focused on the potential of 2-(2-Methoxypyridin-3-yl)-1,3-Benzothiazole in neurodegenerative disease therapies. A 2023 study in Neuropharmacology explored its neuroprotective effects in models of Alzheimer's disease. The compound was found to reduce amyloid-beta aggregation and modulate the expression of key genes involved in synaptic plasticity. These results suggest that 2-(2-Methoxypyridin-3-yl)-1,3-Benzothiazole could represent a novel therapeutic strategy for neurodegenerative disorders, although further clinical studies are needed to validate these findings.

The 2-(2-Methoxypyridin-3-yl)-1,3-Benzothiazole molecule's versatility extends to its applications in materials science. A 2023 publication in Advanced Materials described the use of this compound as a building block for designing luminescent materials with tunable optical properties. The conjugation of the benzothiazole ring with the pyridine moiety allows for the modulation of electronic transitions, making this compound a promising candidate for optoelectronic devices and sensors. These applications demonstrate the broad impact of 2-(2-Methoxypyridin-3-yl)-1,3-Benzothiazole beyond traditional pharmaceutical contexts.

Despite its promising properties, the development of 2-(2-Methoxypyridin-3-yl)-1,3-Benzothiazole as a therapeutic agent faces several challenges. One of the primary obstacles is the need to optimize its selectivity profile to minimize off-target effects. A 2023 study in Chemical Biology & Drug Design investigated the potential for cross-reactivity with other signaling pathways and highlighted the importance of structure-activity relationship (SAR) studies in refining the compound's specificity. Additionally, the long-term safety profile of 2-(2-Methoxypyridin-3-yl)-1,3-Benzothiazole requires further evaluation through comprehensive toxicological studies.

The future of 2-(2-Methoxypyridin-3-yl)-1,3-Benzothiazole research is likely to involve the integration of computational methods with experimental approaches. Machine learning models are being developed to predict the biological activity of derivatives of this compound, enabling the rapid identification of lead candidates. Furthermore, the application of CRISPR-based technologies is expected to facilitate the study of 2-(2-Methoxypyridin-3-yl)-1,3-Benzothiazole's molecular mechanisms in complex biological systems. These advancements will be critical in translating the promising preclinical findings into effective therapeutic strategies.

In conclusion, 2-(2-Methoxypyridin-3-yl)-1,3-Benzothiazole represents a significant area of research with potential applications across multiple disciplines. Its unique molecular structure and diverse biological activities make it a valuable candidate for pharmaceutical development, antimicrobial research, and materials science. While challenges remain in optimizing its therapeutic potential, the ongoing advancements in synthetic chemistry, pharmacology, and computational biology are likely to drive further progress in this field. The continued exploration of 2-(2-Methoxypyridin-3-yl)-1,3-Benzothiazole will be essential in unlocking its full potential for scientific and medical applications.

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Amadis Chemical Company Limited
(CAS:339112-74-2)2-(2-Methoxypyridin-3-yl)-1,3-benzothiazole
A1020943
Purity:99%
Quantity:1g
Price ($):315.0
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